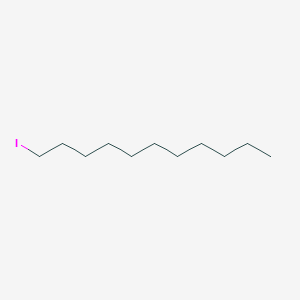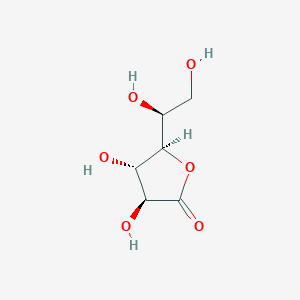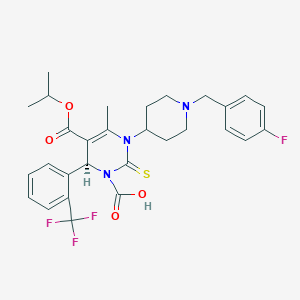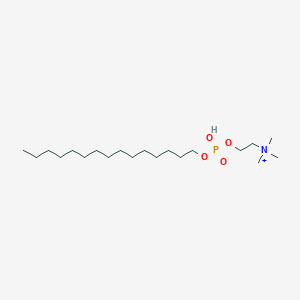
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal
Vue d'ensemble
Description
“(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal” is a chemical compound with the formula C6H12O6 . It contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .
Molecular Structure Analysis
The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Applications De Recherche Scientifique
Microbial Fermentation and Enzyme-Catalyzed Conversion
D-Galactose is an abundant carbohydrate monomer in nature and widely exists in macroalgae, plants, and dairy wastes . It is useful as a raw material for biomass fuel production or low-calorie sweetener production . Two main research directions of microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass are extensively reviewed . The review provides the recent discoveries for biofuel production from macroalgae, including the innovative methods in the pretreatment process and technological development in the fermentation process .
Low-Calorie Sweetener Production
As modern people pay more attention to health, enzyme technologies for low-calorie sweetener production are more urgently needed . D-Tagatose is a promising low-calorie alternative to sugar . Recent studies on characterization and genetic modification of L-arabinose isomerase to improve the bioconversion of D-galactose to D-tagatose are discussed .
Galactose Metabolism Studies
D-Galactose-1-13C is an isotope analogue of D-galactose . It is used to study galactose metabolism .
Drug Delivery
In the field of drug delivery, galactose functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Diagnostics
Diagnostic tests based on galactose, such as the galactose elimination capacity test, are utilized to evaluate liver function and assess liver disease as well as hepatic functional reserve .
Theranostics
Galactose-based theranostic agents can be designed by combining drug delivery and diagnostic capabilities . This highlights the versatility of D-galactose as a vector for prodrug design and the synthetic strategies that allow its realization, jointly in diagnostics and theranostics .
Mécanisme D'action
Target of Action
D-Galactose-5-13C, also known as (2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxy(513C)hexanal, is a 13C labeled D-Galactose . D-Galactose is a natural aldohexose and a C-4 epimer of glucose . It is primarily targeted at cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells .
Mode of Action
The compound interacts with its targets through the process of deuteration , which has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This interaction results in changes in the metabolic pathways of the target cells .
Biochemical Pathways
D-Galactose-5-13C affects the galactose metabolism . It is used as a tracer for quantitation during the drug development process . The affected pathways and their downstream effects are crucial in guiding efforts in metabolic engineering, biotechnology, microbiology, human health, and cell culture .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-Galactose-5-13C are significant in its bioavailability. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of D-Galactose-5-13C’s action are primarily observed in the metabolic pathways of the target cells . Chronic systemic D-galactose exposure can induce memory loss, neurodegeneration, and oxidative damage in mice .
Action Environment
The action, efficacy, and stability of D-Galactose-5-13C can be influenced by various environmental factors.
Propriétés
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-JIAGYQKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-galactose-5-13C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




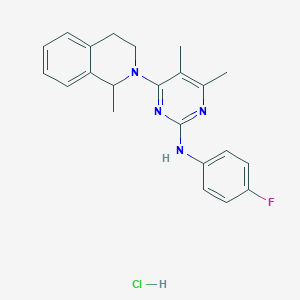
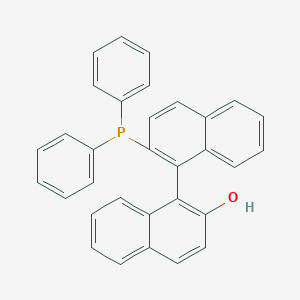
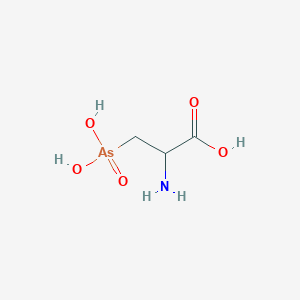
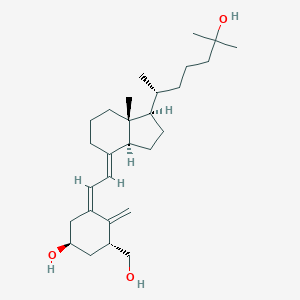

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)

